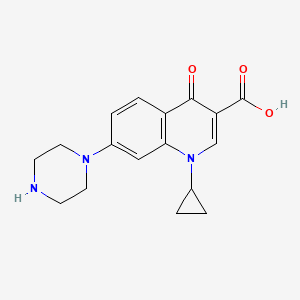

1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

1-cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c21-16-13-4-3-12(19-7-5-18-6-8-19)9-15(13)20(11-1-2-11)10-14(16)17(22)23/h3-4,9-11,18H,1-2,5-8H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQJEAWVHIBCDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)N4CCNCC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93107-11-0 | |

| Record name | Desfluorociprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESFLUOROCIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0FPD89RI4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary target of 1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid is the DNA gyrase enzyme . This enzyme plays a crucial role in bacterial DNA synthesis, making it an effective target for antibiotics.

Mode of Action

This compound acts by inhibiting bacterial DNA synthesis . It achieves this by blocking the subunit A of the DNA gyrase enzyme. This compound also affects the bacterial cell wall, further inhibiting bacterial growth.

Biochemical Pathways

The compound’s action on the DNA gyrase enzyme disrupts the normal biochemical pathways of bacterial DNA synthesis. By blocking the enzyme, the compound prevents the supercoiling of bacterial DNA, a critical step in DNA replication. This disruption in the DNA synthesis pathway leads to the death of the bacterial cells.

Pharmacokinetics

They are distributed widely in body tissues and fluids, metabolized in the liver, and excreted via the kidneys.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth . By blocking DNA synthesis, the compound prevents the bacteria from replicating. This leads to a reduction in the number of bacterial cells, helping to clear the bacterial infection.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. Additionally, resistance mechanisms in bacteria, such as efflux pumps, can also impact the compound’s efficacy.

Biological Activity

1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article focuses on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a molecular formula of and a molecular weight of approximately 313.36 g/mol. Its structure includes a quinoline core, which is known for various biological activities. The presence of the cyclopropyl group and piperazine moiety contributes to its pharmacological profile.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a range of pathogens. Studies indicate that it exhibits potent activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase, similar to other quinolone derivatives.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1 µg/mL | |

| Pseudomonas aeruginosa | 2 µg/mL |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 10 | Induces apoptosis | |

| A549 (lung cancer) | 15 | Cell cycle arrest | |

| HeLa (cervical cancer) | 12 | Inhibition of proliferation |

Case Studies

A notable case study involved the evaluation of the compound's effects on animal models with induced bacterial infections. In these studies, treatment with this compound resulted in significant reductions in bacterial load compared to untreated controls.

Study Overview

- Objective: Evaluate the efficacy against Staphylococcus aureus infections in mice.

- Method: Mice were infected with a lethal dose of bacteria and treated with varying doses of the compound.

- Results: A dose-dependent reduction in mortality was observed, with a survival rate increase from 20% in controls to over 80% at higher doses.

Scientific Research Applications

Antibacterial Activity

1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid exhibits significant antibacterial properties against both gram-positive and gram-negative bacteria, including strains such as Pseudomonas aeruginosa. This makes it a potential candidate for treating various bacterial infections, particularly those that are resistant to conventional antibiotics.

Case Studies:

- A study highlighted its efficacy against multi-drug resistant bacterial strains, suggesting its application in developing new therapeutic strategies for resistant infections .

Photochemistry and Stability

Research into the photochemical behavior of this compound indicates that it undergoes significant transformations under UV light exposure. Understanding these photochemical properties is crucial for determining its stability in pharmaceutical formulations and its behavior in biological systems .

Comparative Efficacy

A comparative analysis of various quinolone derivatives has shown that this compound possesses enhanced activity against specific bacterial strains compared to other derivatives. This suggests potential advantages in clinical applications where resistance is a concern.

| Compound Name | Activity Against Gram-Negative Bacteria | Activity Against Gram-Positive Bacteria |

|---|---|---|

| This compound | High | Moderate |

| Ciprofloxacin | Moderate | High |

| Levofloxacin | High | High |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Fluorinated Derivatives

Ciprofloxacin (1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid) Modification: Fluorine at position 5. Impact: Enhances DNA gyrase inhibition and Gram-negative bacterial activity. Molecular Weight: 331.34 g/mol. Key Data: MIC (E. coli): 0.015 µg/mL vs. desfluoro variant’s MIC >10 µg/mL .

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid Modification: Methoxy group at position 6. Impact: Broadens activity against atypical pathogens (e.g., Mycobacteria) but reduces solubility .

Piperazine Substitutions

1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid Modification: Ethyl and trifluoromethyl groups. Impact: Increased lipophilicity improves CNS penetration but raises toxicity risks. Molecular weight: 427.39 g/mol .

1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid Modification: Dimethylpiperazinyl and difluoro groups. Impact: Superior Gram-positive coverage (MIC for S. aureus: 0.5 µg/mL) due to enhanced target binding .

Non-Fluorinated Analogs

1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid (Target Compound) Modification: No fluorine at position 6. Impact: Reduced antibacterial potency (MIC for E. coli: >10 µg/mL) but lower cytotoxicity (IC₅₀ >100 µM in mammalian cells) .

1-Cyclopropyl-7-(4-nitroso-piperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid Modification: Nitroso group on piperazine.

Data Table: Structural and Functional Comparison

Preparation Methods

Classical Nucleophilic Substitution Approach

The foundational synthesis, as described in CA1218070A , begins with the acylation of diethyl malonate using 2,4-dichloro-5-fluorobenzoyl chloride in the presence of magnesium alcoholate. This yields an acyl malonate intermediate, which undergoes cyclocondensation with cyclopropylamine to form the quinoline core. Subsequent steps involve cyclization under basic conditions (potassium carbonate in dimethylformamide at 80–180°C) to produce the 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid intermediate.

The final step employs nucleophilic substitution, where the 7-chloro group is displaced by piperazine derivatives. Reaction conditions (40–110°C, 1–10 bar pressure) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) facilitate this substitution. A molar ratio of 1:6 (intermediate:piperazine) ensures complete conversion, with triethylamine or DBU as acid scavengers.

Key Challenges:

Catalytic Alkylation for Enhanced Selectivity

WO2012127505A2 introduces a refined protocol using Lewis acid catalysts (AlCl₃, FeCl₃) to suppress isomer formation. The 7-chloro intermediate reacts with piperazine in n-butanol at 110–130°C, achieving >95% conversion with <5% positional isomer byproduct. Catalysts (1–3 wt%) coordinate the chlorine leaving group, directing substitution exclusively to the 7-position.

Process Optimization:

-

Solvent Selection : n-Butanol outperforms DMF or DMSO by reducing side reactions.

-

Purification : Post-reaction, pH adjustment (6.5–7.2 with NaOH) precipitates ciprofloxacin base, which is isolated via filtration. Acidification with HCl yields the hydrochloride salt, with impurities (e.g., ethylenediamine adducts) controlled to <0.1%.

Intermediate Synthesis and Scalability

Synthesis of 7-Chloro-1-cyclopropyl-6-fluoroquinoline Intermediate

The precursor is synthesized via a multi-step sequence:

Critical Parameters:

Alternative Pathways via Boron Complexation

A less common method involves forming a boron-ester complex to activate the 7-chloro group for substitution. The intermediate [(1-cyclopropyl-6-fluoro-7-chloro-4-oxoquinoline-3-carboxylate)-O³,O⁴]-bis(aceto)-boron reacts with piperazine, enhancing reaction kinetics. This approach reduces side products but requires stringent anhydrous conditions.

Comparative Analysis of Methodologies

| Parameter | Classical Method | Catalytic Method |

|---|---|---|

| Yield | 70–75% | 85–90% |

| Positional Isomer | 8–12% | <5% |

| Reaction Time | 12–24 h | 6–8 h |

| Catalyst | None | AlCl₃/FeCl₃ |

| Solvent | DMF/DMSO | n-Butanol |

Industrial-Scale Considerations

Cost-Efficiency and Sustainability

Q & A

Advanced Research Question

- HPLC-MS : Using C18 columns (acetonitrile/0.1% formic acid gradient) to detect degradation products (e.g., decarboxylation or piperazine oxidation) .

- Thermogravimetric Analysis (TGA) : Monitoring decomposition above 200°C .

- 1H/13C NMR : Tracking chemical shift changes in DMSO-d6 to identify hydrolytic degradation (e.g., cyclopropane ring opening) .

How can researchers design derivatives to overcome bacterial resistance mechanisms?

Advanced Research Question

- Target bypass strategies : Introducing bulky C8 substituents (e.g., methoxy) to evade common gyrA mutations .

- Efflux pump inhibition : Co-administering derivatives with efflux inhibitors (e.g., PAβN) to restore activity against resistant strains .

- Pro-drug approaches : Masking the carboxylic acid group with esters (e.g., ethyl ester) to enhance membrane permeability .

What safety precautions are essential when handling this compound in laboratory settings?

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.